![molecular formula C11H20N2O4S2 B2659593 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide CAS No. 2034525-63-6](/img/structure/B2659593.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide
Description
Historical Development and Academic Research Evolution
The discovery of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide emerged from systematic efforts to optimize bicyclic sulfonamides for enhanced pharmacokinetic and pharmacodynamic properties. Early work focused on azabicyclic frameworks due to their conformational rigidity, which improves target binding specificity. The incorporation of sulfonamide groups, as seen in this compound, was driven by their proven utility in enhancing solubility and metabolic stability.
A pivotal advancement occurred in 2025, when Wang et al. synthesized cyclopropanesulfonamide derivatives to combat EGFR C797S mutations in non-small cell lung cancer. Their study demonstrated that structural modifications, including the introduction of the cyclopropylsulfonamide moiety, restored inhibitory activity against resistant EGFR variants while maintaining low cytotoxicity. Concurrently, research on sodium channel inhibitors revealed that bicyclic sulfonamides like this compound could achieve >100-fold selectivity for NaV1.7 over NaV1.5, addressing a longstanding challenge in pain management therapeutics.
Propriétés
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIYTYVSKZGGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article presents a detailed overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.
Structural Overview
The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is modified with a methylsulfonyl group and a cyclopropanesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 287.36 g/mol. The presence of both sulfonamide and amide functionalities contributes to its chemical reactivity and potential biological activity.
Synthesis Methods
Various synthetic methodologies have been developed for producing this compound. These methods emphasize the importance of stereochemistry and regioselectivity in synthesizing complex organic molecules, which can significantly influence biological activity.
Pharmacological Applications
Research indicates that this compound exhibits diverse pharmacological properties, including:
- Anti-inflammatory Effects : The compound has shown promise in targeting inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Neuropharmacological Potential : Structural modifications can lead to variations in neuroactivity, making this compound a candidate for developing treatments for neurological disorders.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies help elucidate the mechanisms through which the compound exerts its biological effects and assess its safety profile.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Inflammatory Disease Models : In vivo studies have demonstrated that derivatives of this compound can reduce markers of inflammation in animal models, suggesting potential therapeutic applications in human inflammatory diseases.
- Neuroactivity Assessments : Research involving receptor binding assays has indicated that certain analogs exhibit significant affinity for neurotransmitter receptors, highlighting their potential use in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
8-Azabicyclo[3.2.1]octan-3-one | Bicyclic amine | Lacks sulfonyl group; potential neuroactivity |
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Hydroxy derivative | Hydroxyl group instead of sulfonamide |
8-Azabicyclo[3.2.1]octane | Parent structure | Basic bicyclic framework without substitutions |
The unique combination of functional groups in this compound enhances its biological activity, making it an attractive candidate for further research and development.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s distinguishing feature is the cyclopropanesulfonamide group at the 3-position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Receptor Selectivity : Sulfonamide-containing bicyclic compounds (e.g., Velusetrag analogs) show higher 5-HT4 selectivity over 5-HT3, suggesting the target compound may share this profile .
- Antipathogenic Activity : Naphthamide derivatives () inhibit bacterial biofilms via hydrophobic interactions, a mechanism less likely with the polar sulfonamide group in the target compound .
- Metabolic Stability : Methylsulfonyl groups (common in and ) enhance metabolic stability by resisting oxidative degradation, a feature retained in the target compound .
Q & A
Basic: What synthetic strategies are employed for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide, and how are reaction conditions optimized?
Answer:
Synthesis involves multi-step protocols focusing on regioselectivity and stereochemical control:
Bicyclic Core Formation : Cyclization reactions (e.g., intramolecular aldol or Mannich) under controlled temperatures (−10°C to 25°C) and inert atmospheres to prevent side reactions .
Sulfonylation : Sequential introduction of methylsulfonyl and cyclopropanesulfonamide groups using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMSO or acetonitrile) at pH 7–8 .
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. NMR (1H/13C) and HRMS confirm structural integrity .
Basic: Which analytical techniques validate the compound’s structural and stereochemical properties?
Answer:
- Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC, NOESY) resolve connectivity and spatial arrangements. For example, NOESY correlations confirm axial/equatorial substituents on the bicyclo[3.2.1]octane system .
- X-ray Crystallography : Provides absolute configuration; disorder modeling (e.g., 30% ellipsoids) resolves conformational flexibility .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB), critical for assessing stereochemical purity .
Advanced: How can discrepancies between in vitro and in vivo activity data be systematically addressed?
Answer:
Factor | Resolution Strategy | Reference |
---|---|---|
Metabolic Instability | LC-MS/MS metabolite profiling identifies labile groups (e.g., sulfonamide hydrolysis). Prodrug derivatization improves stability . | |
Off-Target Effects | Counter-screening against structural analogs (e.g., benzisoxazole derivatives ) and CRISPR-Cas9 knockouts isolate target-specific activity. | |
Bioavailability | LogP optimization via substituent modulation (e.g., replacing methylsulfonyl with trifluoromethyl ) enhances membrane permeability. |
Advanced: What computational tools predict the compound’s binding affinity and metabolic pathways?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholine receptors). Key parameters: binding energy ≤ −8 kcal/mol, hydrogen bonds with conserved residues (e.g., Asp113 in mAChR1) .
- ADME Prediction : QikProp estimates logP (optimal 2–3), CNS permeability, and CYP450 inhibition. Metabolizer (e.g., Meteor Nexus) predicts Phase I oxidation sites (e.g., cyclopropane ring opening) .
- DFT Calculations : Assess sulfonamide hydrolysis thermodynamics (ΔG‡ ≤ 20 kcal/mol indicates stability under physiological pH) .
Basic: What pharmacological targets are hypothesized, and how are they validated experimentally?
Answer:
- Primary Targets : Neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) due to structural similarity to tropane alkaloids .
- Validation Methods :
- Radioligand Binding : Competitive displacement assays (IC50 ≤ 100 nM validates high affinity) .
- Functional Assays : cAMP accumulation (GPCRs) or calcium flux (ion channels) confirm target modulation .
- Selectivity Panels : Screening against 50+ receptors/kinases excludes off-target activity .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising activity?
Answer:
- Salt Formation : Hydrochloride salts increase solubility (e.g., 20 mg/mL in PBS) while maintaining receptor affinity .
- Nanoformulation : Liposomal encapsulation (particle size ≤ 200 nm, PDI ≤ 0.2) enhances bioavailability .
- Co-Solvents : Ethanol/Cremophor EL mixtures (10–20% v/v) stabilize the compound in intravenous formulations .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
- Storage : Sealed containers with desiccants (silica gel) at 4°C prevent hygroscopic degradation .
- Waste Disposal : Incineration (≥1000°C) following EPA guidelines for sulfonamide-containing compounds .
Advanced: How is stereochemical integrity maintained during large-scale synthesis?
Answer:
- Chiral Auxiliaries : Temporarily fix configurations (e.g., Evans oxazolidinones) during key steps .
- Asymmetric Catalysis : Rhodium-catalyzed hydrogenation (ee ≥ 98%) ensures enantiopurity .
- In-Process Controls : Real-time FTIR monitors reaction progress; chiral HPLC checks enantiomeric excess (≥99%) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.